5,6-Dihydrobenzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone
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Overview
Description
5,6-Dihydrobenzobbenzazepin-11-yl(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzobbenzazepin-11-yl(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzobbenzazepin-11-yl(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5,6-Dihydrobenzobbenzazepin-11-yl(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzobbenzazepin-11-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzoazepine structure.
Desipramine: Another tricyclic antidepressant, closely related to imipramine.
Carpipramine: Known for its antipsychotic and anxiolytic properties.
Uniqueness
5,6-Dihydrobenzobbenzazepin-11-yl(piperidin-1-yl)methanone stands out due to its unique combination of structural features, which confer specific pharmacological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(21-14-6-1-7-15-21)22-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)22/h2-5,8-11H,1,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWXVMIBKHIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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